molecular formula C10H9BF2O2 B14687810 3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- CAS No. 34017-66-8

3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-

Cat. No.: B14687810
CAS No.: 34017-66-8
M. Wt: 209.99 g/mol
InChI Key: CXVNVHYNTQHBER-UHFFFAOYSA-N
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Description

3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- is an organic compound with a unique structure that includes a butenone backbone, a phenyl group, and a difluoroboryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- typically involves the reaction of 3-buten-2-one with a phenylboronic acid derivative under specific conditions. The reaction is often catalyzed by a palladium complex, which facilitates the formation of the difluoroboryl group. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to neutralize the reaction mixture.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of phenylacetic acid or benzaldehyde derivatives.

    Reduction: Formation of 4-phenylbutanol.

    Substitution: Formation of bromophenyl or nitrophenyl derivatives.

Scientific Research Applications

3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- involves its interaction with specific molecular targets. The difluoroboryl group can coordinate with various metal centers, facilitating catalytic processes. Additionally, the phenyl group can participate in π-π interactions, enhancing the compound’s binding affinity to certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Buten-2-one, 4-phenyl-: Lacks the difluoroboryl group, making it less versatile in catalytic applications.

    3-Buten-2-one, 4-(2-furanyl)-: Contains a furanyl group instead of a phenyl group, altering its reactivity and applications.

Uniqueness

3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl- is unique due to the presence of the difluoroboryl group, which imparts distinct chemical properties and enhances its utility in various applications, particularly in catalysis and materials science.

Properties

CAS No.

34017-66-8

Molecular Formula

C10H9BF2O2

Molecular Weight

209.99 g/mol

IUPAC Name

4-difluoroboranyloxy-4-phenylbut-3-en-2-one

InChI

InChI=1S/C10H9BF2O2/c1-8(14)7-10(15-11(12)13)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

CXVNVHYNTQHBER-UHFFFAOYSA-N

Canonical SMILES

B(OC(=CC(=O)C)C1=CC=CC=C1)(F)F

Origin of Product

United States

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